![molecular formula C6H13NO2 B13912847 [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol is an organic compound with the molecular formula C6H13NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound features a methylamino group and a hydroxymethyl group attached to the tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol typically involves the functionalization of tetrahydrofuran derivatives. One common method is the reductive amination of tetrahydrofuran-3-ylmethanol with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and reductive amination are commonly employed, with catalysts such as palladium on carbon (Pd/C) or Raney nickel. These methods ensure high purity and yield, making the compound suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH3CN, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of [cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran-2,5-dimethanol: A similar compound with two hydroxymethyl groups attached to the tetrahydrofuran ring.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, used in medicinal chemistry for their biological activities.
Uniqueness
[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its combination of a methylamino group and a hydroxymethyl group on the tetrahydrofuran ring makes it a versatile intermediate for various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
[(3R,4R)-4-(methylamino)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-7-6-4-9-3-5(6)2-8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
DRIHZAQXFMFDFZ-RITPCOANSA-N |
SMILES isomérico |
CN[C@H]1COC[C@H]1CO |
SMILES canónico |
CNC1COCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


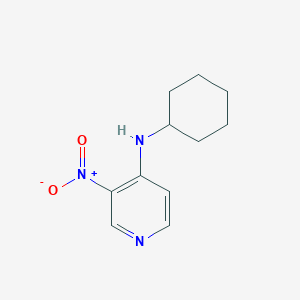
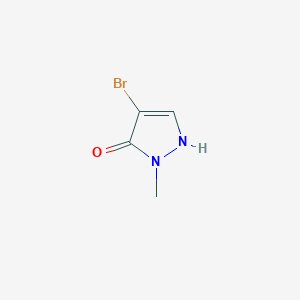

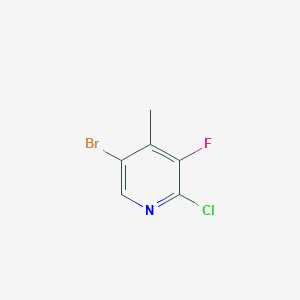
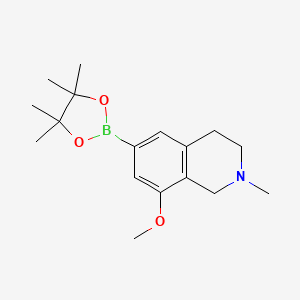

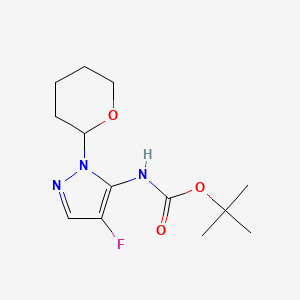
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)





![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
